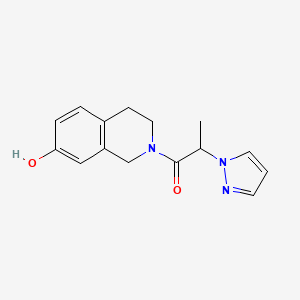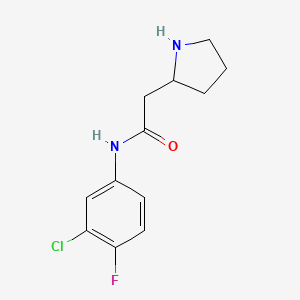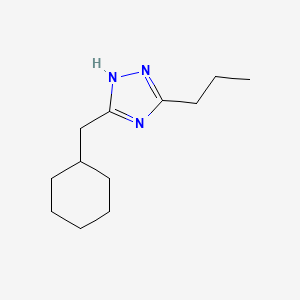![molecular formula C15H19NO3 B7587800 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as PPAA, is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. PPAA is a synthetic analog of proline, which is an amino acid that is essential for the biosynthesis of proteins. PPAA has been found to have various biochemical and physiological effects, which have made it a subject of interest for scientific research.
Mechanism of Action
The mechanism of action of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it is believed that 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid works by modulating the activity of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have neuroprotective effects, as it has been shown to reduce the levels of oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is a stable and soluble compound, which makes it easy to handle and use in experiments. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have low toxicity, which makes it a safe compound to use in animal models. However, there are also some limitations to using 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has a relatively short half-life, which means that it may need to be administered frequently in experiments. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid also has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is the potential use of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid and to determine the optimal dosing and administration regimens for 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in animal models and humans. Another area of interest is the potential use of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the efficacy and safety of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in these conditions. Additionally, further research is needed to understand the long-term effects of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid on human health and to determine whether it has any potential side effects.
Synthesis Methods
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized by the reaction of 3-phenylpropanoic acid and pyrrolidine in the presence of a catalyst. This reaction results in the formation of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid as a white crystalline solid.
Scientific Research Applications
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied for its potential use in the treatment of various diseases and conditions. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(9-8-12-5-2-1-3-6-12)16-10-4-7-13(16)11-15(18)19/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHJEZLLGBGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)



